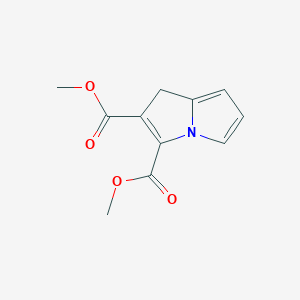

1H-Pyrrolizine-2,3-dicarboxylic acid dimethyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1H-Pyrrolizine-2,3-dicarboxylic acid dimethyl ester is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is a pyrrolizine derivative with two carboxylic acid groups and two methyl ester groups attached to the pyrrolizine ring. The synthesis method of 1H-Pyrrolizine-2,3-dicarboxylic acid dimethyl ester is complex, and its mechanism of action and physiological effects are still being investigated.

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

The synthesis and structural elucidation of compounds related to "1H-Pyrrolizine-2,3-dicarboxylic acid dimethyl ester" have been a focus of research. For instance, Kajiwara et al. (1993) revised the structure of a delta-aminolevulinic acid derivative, indicating the complexity and diversity of pyrrolizine derivatives in chemical synthesis and analysis (Kajiwara et al., 1993). Similarly, Johnson and Jones (1972) explored reactions between 3H-pyrrolizines and acetylenedicarboxylic esters, contributing to the knowledge of pyrrolizine reactivity and potential synthetic applications (David W. Johnson & G. Jones, 1972).

Chemical Reactivity and Molecular Interaction

The chemical reactivity and molecular interaction of pyrrolizine derivatives have been subjects of interest. Research by Rawat and Singh (2014) on pyrrole hydrazide–hydrazone derivatives provides insights into the spectral analysis, structural elucidation, and chemical reactivity through experimental studies and quantum chemical calculations (Poonam Rawat & R. N. Singh, 2014). These studies underscore the significance of pyrrolizine derivatives in understanding molecular structure and interaction.

Medicinal Chemistry Applications

In medicinal chemistry, the synthesis and evaluation of antileukemic activity of pyrrolizine derivatives have been documented. Anderson and Corey (1977) discussed the treatment of N-acylproline derivatives leading to compounds with significant antileukemic activity, showcasing the potential therapeutic applications of pyrrolizine compounds (W. Anderson & P. Corey, 1977).

Advanced Materials and Chemical Engineering

Pyrrolizine derivatives also find applications in the development of advanced materials and in chemical engineering processes. For example, the design and synthesis of hydrophilic tetracarboxylate ester pyrroline nitroxides by Huang et al. (2016) demonstrate the use of pyrrolizine structures in creating new spin labels for electron spin resonance (ESR) spectroscopy, which is crucial for studying molecular distances in materials science (Shengdian Huang et al., 2016).

Propiedades

IUPAC Name |

dimethyl 1H-pyrrolizine-2,3-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4/c1-15-10(13)8-6-7-4-3-5-12(7)9(8)11(14)16-2/h3-5H,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOMMNKRJFWPENM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N2C=CC=C2C1)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Pyrrolizine-2,3-dicarboxylic acid dimethyl ester | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-ethoxyphenyl)-2-[6-methoxy-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2728675.png)

![1-(3-Bicyclo[3.2.1]octanyl)ethanone](/img/structure/B2728676.png)

![Ethyl 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2728677.png)

![N-[2-(4-fluorophenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-4-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B2728682.png)

![4,7,7-Trimethyl-3-[(trichloroacetyl)oxy]bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2728685.png)

![2-[2-(Trifluoromethyl)pyridin-4-yl]oxyacetic acid;hydrochloride](/img/structure/B2728686.png)

![3-phenyl-6-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]thieno[3,2-b]pyridine-2-carboxamide](/img/structure/B2728687.png)

![8-Chloro-3-[chloro(difluoro)methyl]-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2728688.png)

![2-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2728691.png)

![2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 2-(1,3-dioxoisoindolin-2-yl)acetate](/img/structure/B2728695.png)

![Spiro[6,7-dihydro-5H-1-benzothiophene-4,2'-oxirane]](/img/structure/B2728696.png)

![1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B2728697.png)